molecular formula C15H16B2F2N2O5 B2696646 5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid CAS No. 2377606-23-8

5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid

Cat. No.: B2696646
CAS No.: 2377606-23-8
M. Wt: 363.92
InChI Key: RYCXUDQHHPXNAD-UHFFFAOYSA-N
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Description

5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 3-fluorophenylboronic acid with a carbonyl-containing compound under specific conditions to form the intermediate products. These intermediates are then further reacted to produce the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. These products may include oxidized or reduced forms of the compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for creating polymers and other advanced materials.

Biology: In biological research, the compound may be used as a probe or reagent in various assays and experiments. Its ability to interact with biological molecules can provide valuable insights into biological processes.

Medicine: The compound has potential applications in drug development. Its unique properties may make it useful in the design of new therapeutic agents or diagnostic tools.

Industry: In industry, this compound can be used in the production of advanced materials, such as coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism by which 5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely depending on the biological system and the intended use.

Comparison with Similar Compounds

  • 5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid

  • 5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-chloro-5,1-phenylene)diboronic acid

  • 5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-bromo-5,1-phenylene)diboronic acid

Uniqueness: The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and interactions compared to its chloro- and bromo-substituted counterparts.

Properties

IUPAC Name

[3-[[(3-borono-5-fluorophenyl)methylcarbamoylamino]methyl]-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16B2F2N2O5/c18-13-3-9(1-11(5-13)16(23)24)7-20-15(22)21-8-10-2-12(17(25)26)6-14(19)4-10/h1-6,23-26H,7-8H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCXUDQHHPXNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CNC(=O)NCC2=CC(=CC(=C2)B(O)O)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16B2F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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